molecular formula C7H6ClNO2 B128569 2-Amino-5-chlorobenzoic acid CAS No. 635-21-2

2-Amino-5-chlorobenzoic acid

Cat. No. B128569
CAS RN: 635-21-2
M. Wt: 171.58 g/mol
InChI Key: IFXKXCLVKQVVDI-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, is a compound that has been studied for its potential in various applications, including its role as a ligand in coordination chemistry and its involvement in the synthesis of pharmaceuticals. The presence of both amino and chloro substituents on the benzene ring makes it a versatile intermediate for chemical reactions and modifications .

Synthesis Analysis

The synthesis of derivatives of 2-amino-5-chlorobenzoic acid has been explored in several studies. For instance, compounds with a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus have been synthesized, where modifications at the 5-position of the thiophene ring significantly affected the allosteric enhancer activity at the A1 adenosine receptor . Additionally, potential prodrugs of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid have been synthesized and evaluated for their anti-inflammatory properties, indicating the importance of the 2-amino-5-chlorobenzoic acid structure in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2-amino-5-chlorobenzoic acid derivatives has been characterized using various spectroscopic techniques. For example, the complexes of Sm(III) and Tb(III) with 2-amino-5-chlorobenzoic acid were synthesized and characterized, revealing a 1:3 [Metal]:[Ligand] ratio and a bidentate coordination mode to the metal ions . Furthermore, vibrational spectra of 5-amino-2-chlorobenzoic acid were recorded and analyzed using ab initio Hartree-Fock and density functional methods, providing detailed insights into the molecular vibrations and structure .

Chemical Reactions Analysis

The reactivity of 2-amino-5-chlorobenzoic acid has been demonstrated in the formation of molecular cocrystals. For instance, adduct structures of 2-amino-5-chlorobenzooxazole were prepared and studied, showing the ability of the compound to form hydrogen-bonding associations with carboxylic acids . This indicates the potential of 2-amino-5-chlorobenzoic acid to participate in supramolecular chemistry and form stable crystal structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-chlorobenzoic acid and its derivatives have been investigated through various analyses. The crystal structure of a related compound, 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, was determined, highlighting the importance of hydrogen bonding in stabilizing the crystal structure . Additionally, supramolecular assemblies involving chlorobenzoic acid and amino-chloropyridine derivatives were synthesized and characterized, with DFT calculations and biological screening performed to understand their electronic properties and biological activities .

Scientific Research Applications

Solubility and Thermodynamics

2-Amino-5-chlorobenzoic acid's solubility in various organic solvents and its thermodynamic properties are studied for optimizing its purification process. The research demonstrated how the solubility of 2-amino-4-chlorobenzoic acid (a closely related compound) varies with temperature in different solvents, offering insights into the solubility behavior of such compounds. The study used thermodynamic models to correlate the experimental solubility data, providing a foundational understanding for the purification and application of these types of compounds (Li et al., 2017).

Vibrational Spectra Analysis

Vibrational spectroscopy techniques, such as Fourier transform infrared (FTIR) and Raman spectroscopy, were applied to 5-amino-2-chlorobenzoic acid to understand its structural and molecular properties. The study provided detailed insights into the different vibrational modes of the molecule, which are crucial for understanding its chemical behavior and interactions with other molecules (Sundaraganesan, Joshua, & Settu, 2007).

Antiviral and Antimicrobial Research

2-Amino-5-chlorobenzoic acid and its derivatives have been explored for their potential antiviral and antimicrobial properties. For instance, derivatives of 4-chlorobenzoic acid were synthesized and evaluated for their antiviral activities, providing a pathway for developing new antiviral agents (Chen et al., 2010). Additionally, compounds synthesized from 2-amino-5-chlorobenzoic acid were assessed for their anti-inflammatory, antiproliferative, and antimicrobial activities, indicating the compound's potential in medicinal chemistry (Vachala et al., 2011).

Cluster Chemistry and Luminescence

The compound has been used in the synthesis of metal clusters, showing unique properties such as antiferromagnetic coupling and luminescence. For example, a study explored the formation of a Ni11 cluster using N-salicylidene-2-amino-5-chlorobenzoic acid, highlighting the compound's role in creating complex molecular structures with specific magnetic and optical properties (Athanasopoulou et al., 2014).

Safety And Hazards

2-Amino-5-chlorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-5-chlorobenzoic acid
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InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKXCLVKQVVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060901
Record name Benzoic acid, 2-amino-5-chloro-
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Tan chunks or powder; [Alfa Aesar MSDS]
Record name 2-Amino-5-chlorobenzoic acid
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Vapor Pressure

0.0000532 [mmHg]
Record name 2-Amino-5-chlorobenzoic acid
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Product Name

2-Amino-5-chlorobenzoic acid

CAS RN

635-21-2
Record name 2-Amino-5-chlorobenzoic acid
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Record name 2-AMINO-5-CHLOROBENZOIC ACID
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Record name Benzoic acid, 2-amino-5-chloro-
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Record name Benzoic acid, 2-amino-5-chloro-
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Record name 5-chloroanthranilic acid
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Record name 2-AMINO-5-CHLOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol was added freshly activated raney nickel (2 g). The mixture was stirred overnight at room temperature under hydrogen atmosphere. The solution was filtered through celite and evaporated under reduced pressure to yield 16 g (96%) of white solids. 1H NMR (DMSO-d6): δ 6.77 (d, J=8.9 Hz, 1H), 7.24 (dd, J=2.9, 8.9 Hz, 1H), 7.62 (d, J=2.9 Hz, 1H), 8.7 (b, 3H); EIMS: 170 (M—H).
Quantity
20 g
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0 (± 1) mol
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solvent
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2 g
Type
catalyst
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Yield
96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.0 g (5.1 mmol) of 5-chloroisatoic acid was heated under stirring in a mixed solvent of benzyl alcohol (5 mL) and DMF (5 mL) at 100° C. for 5 hours. After cooling, the reaction mixture was diluted with ethyl acetate, and washed with water. The organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The resulting crude product was separated and purified using silica gel column chromatography to give 0.516 g of 2-amino-5-chlorobenzoic acid.benzylester (yield: 39%).
Name
5-chloroisatoic acid
Quantity
1 g
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5 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
KUŞ Nihal - Bilecik Şeyh Edebali Üniversitesi Fen Bilimleri Dergisi, 2018 - dergipark.org.tr
… bstract- In this work, 2-amino-5-chlorobenzoic acid (AClBA) was studied for the first time using matrix isolation spectroscopy in solid argon matrix at 15 K. The molecule has four different …
Number of citations: 2 dergipark.org.tr
N Kaya Kinaytürk, H Oturak - Acta Physica Polonica A, 2016 - bibliotekanauki.pl
… A detailed structural analysis of 2-Amino-5Chlorobenzoic acid was carried out by Karabacak and Çınar [8]. Samsonowicz et al. have recorded the effect of amino group substituted at 2-, …
Number of citations: 12 bibliotekanauki.pl
PS Perlepe, L Cunha-Silva, V Bekiari, KJ Gagnon… - Dalton …, 2016 - pubs.rsc.org
… The ligand of choice in this study was the tetradentate Schiff base N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH 2 , Scheme 1). NacbH 2 is a fluorescent ligand and has …
Number of citations: 20 pubs.rsc.org
AA Athanasopoulou, CP Raptopoulou, A Escuer… - RSC Advances, 2014 - pubs.rsc.org
… To our knowledge, the resulting ligand N-salicylidene-2-amino-5-chlorobenzoic acid (sacbH 2 , Scheme 1) has never been previously used in coordination chemistry either at its neutral …
Number of citations: 15 pubs.rsc.org
AA Essawy, MA Afifi, H Moustafa… - Spectrochimica Acta Part A …, 2014 - Elsevier
The complexes of Sm(III) and Tb(III) with 2-aminobenzoic acid (anthranilic acid, AA) and 2-amino-5-chlorobenzoic acid (5-chloroanthranilic acid, AACl) were synthesized and …
Number of citations: 22 www.sciencedirect.com
W Brzyska, K Borzechowski - Polish Journal of Chemistry, 1997 - inis.iaea.org
[en] The rare earth (Y, La-Lu, without Pm) 2-amino-5-chlorobenzoates were prepared and their composition and solubilities in water at 293 K were determined. Infrared spectra of …
Number of citations: 5 inis.iaea.org
SG Teoh, SH Ang, ES Looi, CA Keok, SB Teo… - Journal of …, 1996 - Elsevier
… Reaction of di-n-butyltin oxide with 2-amino-5-chlorobenzoic acid in ! : 2 stoichiometry yields the title compound which crystallizes as the six-coordinate diorganotin dicarboxylate …
Number of citations: 41 www.sciencedirect.com
SS Sandhu, JK Sindhu, GK Sandhu - 1977 - nopr.niscpr.res.in
… -methyl-2-aminobenzoic acid,(c) 2-amino-5-chlorobenzoic acid,(d) N-phenyl-2-aminobenzoic … (iii){(C4H9) 2 (L") SnhO (where LH is 2-aminobenzoic acid, 2-amino-5-chlorobenzoic acid, …
Number of citations: 2 nopr.niscpr.res.in
PS Perlepe, KN Pantelis, L Cunha-Silva, V Bekiari… - Inorganics, 2020 - mdpi.com
… to the tetradentate ligand N-salicylidene-2-amino-5-chlorobenzoic acid (sacbH 2 , Scheme 1)… The resulting ligand N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH 2 , Scheme 1) …
Number of citations: 4 www.mdpi.com
DI Alexandropoulos, AA Alaimo, D Sun… - Magnetochemistry, 2018 - mdpi.com
… 2 is the Schiff base ligand N-salicylidene-2-amino-5-chlorobenzoic acid; a new {Dy 2 } SMM … capabilities of N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH 2 ), which is similar …
Number of citations: 4 www.mdpi.com

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